Benzothiazole, 2-dimethylamino-

Descripción general

Descripción

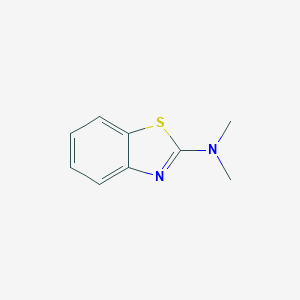

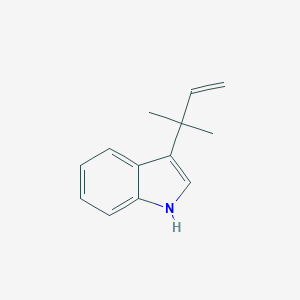

Benzothiazole, 2-dimethylamino- is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzothiazole, 2-dimethylamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzothiazole, 2-dimethylamino- including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Benzothiazole, 2-dimethylamino- has been found to interact with several targets. One of the primary targets is the DprE1 enzyme, which plays a crucial role in the survival of Mycobacterium tuberculosis . Another significant target is the BCL-2 family of enzymes, which are key regulators of the mitochondrial apoptotic pathway . These enzymes play a critical role in apoptosis, a physiological process of programmed cell death essential for normal tissue development and homeostasis .

Mode of Action

The compound interacts with its targets, leading to changes in their function. For instance, benzothiazole derivatives have shown inhibitory activity against M. tuberculosis, suggesting that they may interfere with the function of the DprE1 enzyme . Similarly, benzothiazole derivatives have been found to inhibit BCL-2 enzymes, disrupting the balance between anti-apoptotic and pro-apoptotic members of the BCL-2 family . This disruption can lead to dysregulated apoptosis in the affected cells .

Biochemical Pathways

The action of Benzothiazole, 2-dimethylamino- affects several biochemical pathways. In the context of tuberculosis, it impacts the survival pathway of M. tuberculosis by inhibiting the DprE1 enzyme . In cancer pathogenesis, it influences the apoptotic pathway by inhibiting the BCL-2 family of enzymes . This inhibition can lead to the release of cytochrome c from mitochondria, triggering a cascade of events known as the intrinsic apoptosis pathway .

Result of Action

The molecular and cellular effects of Benzothiazole, 2-dimethylamino- action are primarily seen in its inhibitory activity. In tuberculosis, it inhibits the DprE1 enzyme, leading to better inhibition potency against M. tuberculosis . In cancer, it disrupts the balance of the BCL-2 family of enzymes, leading to dysregulated apoptosis and potentially inhibiting the continuous proliferation of cancer cells .

Análisis Bioquímico

Biochemical Properties

Benzothiazole, 2-dimethylamino- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, contributing to the compound’s diverse biochemical properties .

Cellular Effects

Benzothiazole, 2-dimethylamino- has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Benzothiazole, 2-dimethylamino- is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Benzothiazole, 2-dimethylamino- change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Benzothiazole, 2-dimethylamino- vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Benzothiazole, 2-dimethylamino- is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Benzothiazole, 2-dimethylamino- is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Benzothiazole, 2-dimethylamino- and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

N,N-dimethyl-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2S/c1-11(2)9-10-7-5-3-4-6-8(7)12-9/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIHDPQKLSOXBOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193728 | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4074-74-2 | |

| Record name | N,N-Dimethyl-2-benzothiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4074-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004074742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzothiazole, 2-dimethylamino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)

![2-Chloro-7-nitro-1H-benzo[d]imidazole](/img/structure/B103370.png)